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molecular formula C13H14O5 B8746049 7-Hydroxy-5-methoxy-2,2-dimethyl-4-oxochroman-6-carbaldehyde

7-Hydroxy-5-methoxy-2,2-dimethyl-4-oxochroman-6-carbaldehyde

Cat. No. B8746049
M. Wt: 250.25 g/mol
InChI Key: HIQAIXJFMBEZDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08227511B2

Procedure details

500 mg (2.03 mmol) of 4-methoxy-7,7-dimethyl-6,7-dihydro-5H-furo[3,2-g]chromen-5-one (Example 1A) and 666 mg (2.54 mmol) of triphenylphosphine are initially charged, and 50 ml of dichloromethane are added. The mixture is cooled to −78° C., and ozone is then introduced for about 5 min. Once the color of the solution has turned to blue, excess ozone is flushed out with oxygen. The solution is stirred for another two hours and slowly warmed to room temperature. The mixture is concentrated and the residue that remains is purified on a silica gel column (mobile phase: cyclohexane/ethyl acetate 5:1) This gives 370 mg (72% of theory) of the title compound.
Name
4-methoxy-7,7-dimethyl-6,7-dihydro-5H-furo[3,2-g]chromen-5-one
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
666 mg
Type
reactant
Reaction Step One
Name
ozone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ozone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:12]2[CH:13]=C[O:15][C:11]=2[CH:10]=[C:9]2[C:4]=1[C:5](=[O:18])[CH2:6][C:7]([CH3:17])([CH3:16])[O:8]2.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[O:38]=[O+][O-]>ClCCl>[OH:15][C:11]1[CH:10]=[C:9]2[C:4]([C:5](=[O:18])[CH2:6][C:7]([CH3:17])([CH3:16])[O:8]2)=[C:3]([O:2][CH3:1])[C:12]=1[CH:13]=[O:38]

Inputs

Step One
Name
4-methoxy-7,7-dimethyl-6,7-dihydro-5H-furo[3,2-g]chromen-5-one
Quantity
500 mg
Type
reactant
Smiles
COC1=C2C(CC(OC2=CC2=C1C=CO2)(C)C)=O
Name
Quantity
666 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
ozone
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[O+][O-]
Step Three
Name
ozone
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[O+][O-]
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The solution is stirred for another two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is flushed out with oxygen
TEMPERATURE
Type
TEMPERATURE
Details
slowly warmed to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated
CUSTOM
Type
CUSTOM
Details
the residue that remains is purified on a silica gel column (mobile phase: cyclohexane/ethyl acetate 5:1) This gives 370 mg (72% of theory) of the title compound

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
OC1=C(C(=C2C(CC(OC2=C1)(C)C)=O)OC)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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